molecular formula C15H12N2O3 B5140075 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone

4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B5140075
M. Wt: 268.27 g/mol
InChI Key: ZRGZXYFMFDBJQY-UHFFFAOYSA-N
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Description

4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is an organic compound that belongs to the class of quinolinones It is characterized by the presence of a nitrophenyl group attached to the quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone typically involves the reaction of 2-nitrobenzaldehyde with an appropriate amine under acidic or basic conditions. One common method involves the condensation of 2-nitrobenzaldehyde with aniline in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is then heated to promote cyclization, resulting in the formation of the quinolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The quinolinone ring can be oxidized to form quinoline derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(2-aminophenyl)-3,4-dihydro-2(1H)-quinolinone.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

    Oxidation: Quinoline derivatives.

Scientific Research Applications

4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and light-emitting materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or interfere with DNA replication in cancer cells. The nitrophenyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminophenyl)-3,4-dihydro-2(1H)-quinolinone: A reduced form of the compound with an amino group instead of a nitro group.

    4-(2-chlorophenyl)-3,4-dihydro-2(1H)-quinolinone: A substituted derivative with a chlorine atom.

Uniqueness

4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological activities.

Properties

IUPAC Name

4-(2-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15-9-12(10-5-1-3-7-13(10)16-15)11-6-2-4-8-14(11)17(19)20/h1-8,12H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGZXYFMFDBJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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